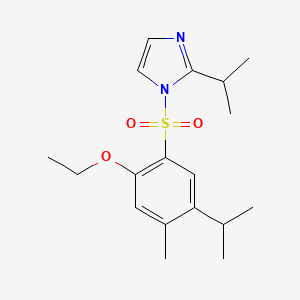

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a substituted phenylsulfonyl group at the 1-position and an isopropyl substituent at the 2-position of the imidazole ring.

Propriétés

IUPAC Name |

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLWOULJRHCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole, identified by the CAS number 723744-69-2, is a compound belonging to the imidazole family. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its antitumor and antimicrobial properties, supported by data tables and relevant case studies.

- Molecular Formula : C16H21N3O5S

- Molecular Weight : 367.42 g/mol

- Boiling Point : 567.4 ± 60.0 °C (predicted)

- Density : 1.32 ± 0.1 g/cm³ (predicted)

- pKa : -5.08 ± 0.60 (predicted)

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating various imidazole derivatives, Compound 4f , closely related to our compound of interest, demonstrated outstanding antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The IC50 values were significantly lower than those of established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23–46 |

| SGC-7901 | 15.00 | ||

| HeLa | 12.50 | ||

| 5-FU | A549 | 25.00 | |

| MTX | HeLa | 30.00 |

The selectivity index indicates that normal L-02 liver cells tolerated Compound 4f significantly better than tumor cells, suggesting a favorable therapeutic window .

The mechanism through which these compounds exert their antitumor effects includes the induction of apoptosis in cancer cells. Specifically, Compound 4f was shown to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels in a time-dependent manner . This shift in protein expression leads to enhanced apoptosis, as evidenced by increased caspase-3 activation.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.

Antibacterial Studies

A study conducted on related imidazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications in the imidazole ring could enhance antibacterial potency.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Imidazole Derivative A | S. aureus | 15 |

| Imidazole Derivative B | E. coli | 18 |

| Target Compound | S. aureus | TBD |

| Target Compound | E. coli | TBD |

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares key structural features and molecular data of the target compound with similar imidazole derivatives:

Substituent Effects on Physicochemical Properties

- Alkyl vs. Conversely, naphthalenyl and biphenyl substituents () introduce extended π-systems, favoring aromatic interactions in biological targets .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents () significantly elevate molecular weight and polarity, likely improving binding affinity in drug-receptor interactions but reducing solubility .

- Core Modifications: The dihydroimidazolone structure () introduces a non-aromatic ring, reducing resonance stability and altering tautomeric behavior compared to fully conjugated imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.